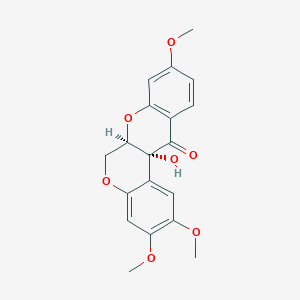

cis-12a-Hydroxymunduserone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O7 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

(6aR,12aR)-12a-hydroxy-2,3,9-trimethoxy-6,6a-dihydrochromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C19H18O7/c1-22-10-4-5-11-13(6-10)26-17-9-25-14-8-16(24-3)15(23-2)7-12(14)19(17,21)18(11)20/h4-8,17,21H,9H2,1-3H3/t17-,19-/m1/s1 |

InChI Key |

APAWOEBSLLGWDF-IEBWSBKVSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)[C@@]3([C@H](O2)COC4=CC(=C(C=C43)OC)OC)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3(C(O2)COC4=CC(=C(C=C43)OC)OC)O |

Synonyms |

cis-12a-hydroxymunduserone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cis 12a Hydroxymunduserone

Botanical Sources and Distribution Across Plant Genera

cis-12a-Hydroxymunduserone has been primarily isolated from plants belonging to the Fabaceae family, a large and economically important family of flowering plants. Its presence has been documented in several genera, including Amorpha, Tephrosia, Lonchocarpus, and Millettia.

Occurrence in Amorpha fruticosa

Amorpha fruticosa, commonly known as desert false indigo, is a shrub native to North America that has been found to contain this compound. mdpi.comrjpharmacognosy.ir This compound is one of several rotenoids that have been isolated from the flowers and fruits of this plant. mdpi.comresearchgate.net The chloroform (B151607) fraction of a methanolic extract of A. fruticosa flowers yielded this compound alongside other rotenoids like 6-deoxyclitoriacetal, amorphispironone, tephrosin (B192491), and 12α-hydroxy-α-toxicarol. mdpi.communi.cz

Isolation from Tephrosia Species (e.g., Tephrosia fulvinervis)

The genus Tephrosia is another significant source of this compound. scispace.comijrpc.com Specifically, analysis of the roots of Tephrosia fulvinervis has led to the isolation of this compound. researchgate.netresearchgate.netscribd.comresearchgate.net In this species, it co-occurs with other known rotenoids such as α-toxicarol, deguelin, and munduserone (B1202275), as well as the pterocarpan (B192222) (-)-maackiain. researchgate.netresearchgate.net The presence of a diverse array of rotenoids in Tephrosia species highlights the chemical complexity of this genus. researchgate.net

Identification in Lonchocarpus nicou

This compound has also been identified in Lonchocarpus nicou, a plant species known for producing a variety of rotenoids. researchgate.net The roots of this plant are a particularly rich source of these compounds. The co-isolation of this compound with other rotenoids in L. nicou further establishes the chemotaxonomic relationship between these plant genera.

Presence in Millettia Species (e.g., Millettia oblata ssp. teitensis)

The genus Millettia is another member of the Fabaceae family that produces this compound. acs.orgresearchgate.net Studies on the leaves of Millettia oblata ssp. teitensis have confirmed the presence of this rotenoid. acs.orguonbi.ac.ke In addition to this compound, other rotenoids like munduserone, 6a,12a-dehydrodeguelin, and tephrosin have been isolated from this subspecies. uonbi.ac.ke

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Elucidation

The isolation and structural elucidation of this compound from its natural sources rely on a combination of sophisticated chromatographic and spectroscopic methods. These techniques are essential for separating the compound from a complex mixture of other phytochemicals and for determining its precise chemical structure.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of this compound from plant extracts. mdpi.com This technique offers high resolution and sensitivity, allowing for the effective separation of structurally similar rotenoids. The use of HPLC has been crucial in the purification of this compound from the crude extracts of the aforementioned plant species, enabling its subsequent structural analysis and biological evaluation. uni-duesseldorf.de

Data on Botanical Sources of this compound

| Plant Species | Family | Plant Part | Other Isolated Rotenoids |

| Amorpha fruticosa | Fabaceae | Flowers, Fruits | 6-deoxyclitoriacetal, amorphispironone, tephrosin, 12α-hydroxy-α-toxicarol mdpi.communi.cz |

| Tephrosia fulvinervis | Fabaceae | Roots | α-toxicarol, deguelin, munduserone researchgate.netresearchgate.net |

| Lonchocarpus nicou | Fabaceae | Roots | Not specified in detail, but known to contain various rotenoids researchgate.net |

| Millettia oblata ssp. teitensis | Fabaceae | Leaves | Munduserone, 6a,12a-dehydrodeguelin, tephrosin uonbi.ac.ke |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative configuration of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments are employed to assemble the molecular framework.

The ¹H NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms, while the ¹³C NMR spectrum identifies the chemical shifts of all carbon atoms in the molecule. acs.orgacs.org The characteristic signals confirm the presence of the rotenoid core, including the aromatic protons of the A and D rings, the methoxy (B1213986) groups, and the protons of the B/C ring system. The cis-fusion of the B/C rings, a key stereochemical feature, is typically established by the chemical shift of the H-1 proton (around δ 6.5 ppm) and the small coupling constants observed for the H-6a proton. acs.orgacs.org

2D NMR experiments establish the connectivity between atoms. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire carbon skeleton and place the substituents correctly. acs.orgacs.org For example, HMBC correlations from the hydroxyl proton at the 12a-position to carbons C-12, C-6a, and C-12a definitively confirm its location. acs.orgacs.org

Table 1: ¹H NMR Spectroscopic Data for a cis-12a-Hydroxyrotenoid Scaffold (in CDCl₃) (Data is representative for the class of compounds and based on published values for close analogues like (6aR,12aR)-12a-hydroxy-9-methoxy-2,3-methylenedioxyrotenoid) acs.org

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.52 | s | |

| 4 | 6.46 | s | |

| 6α | 4.59 | dd | 12.4, 2.4 |

| 6β | 4.47 | dd | 12.4, <1 |

| 6a | 4.57 | ddd | 2.4, <1, <1 |

| 8 | 6.38 | d | 2.4 |

| 10 | 6.59 | dd | 8.8, 2.4 |

| 11 | 7.84 | d | 8.8 |

| OCH₃ | 3.79 | s | |

| OCH₂O | 5.85, 5.83 | d, d | 1.2, 1.2 |

Table 2: ¹³C NMR Spectroscopic Data for a cis-12a-Hydroxyrotenoid Scaffold (in CDCl₃) (Data is representative for the class of compounds and based on published values for close analogues like (6aR,12aR)-12a-hydroxy-9-methoxy-2,3-methylenedioxyrotenoid) acs.org

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 104.1 | 6a | 75.9 |

| 1a | 151.7 | 7a | 113.3 |

| 2 | 144.3 | 8 | 101.5 |

| 3 | 149.7 | 9 | 167.1 |

| 4 | 101.4 | 10 | 109.9 |

| 4a | 109.4 | 11 | 131.9 |

| 5a | 151.9 | 11a | 110.1 |

| 6 | 68.3 | 12 | 191.2 |

| OCH₃ | 55.7 | 12a | 67.7 |

| OCH₂O | 101.3 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique used to determine the precise molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). mdpi.com

This precision allows for the calculation of a unique elemental composition. By comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretical masses calculated for all possible elemental formulas, a single, unambiguous molecular formula can be assigned. mdpi.comresearchgate.netacs.org For instance, the molecular formula for an isomer, 12a-hydroxy-9-methoxy-2,3-methylenedioxyrotenoid, was assigned as C₁₈H₁₄O₇ based on the HRESIMS ion at m/z 365.0645 [M+Na]⁺ (calculated as 365.0637), confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. researchgate.netacs.org

Chiroptical Spectroscopy for Absolute Configuration Determination (Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD))

While NMR and HRMS establish the constitution and relative configuration, chiroptical methods are required to determine the absolute configuration of the stereogenic centers (C-6a and C-12a).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. mdpi.com Since enantiomers interact differently with circularly polarized light, they produce mirror-image ECD spectra. The absolute configuration of this compound is determined by comparing its experimental ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netmdpi.com For cis-fused 12a-hydroxyrotenoids, a negative Cotton effect observed around 325-330 nm is diagnostic for the (6aR, 12aR) absolute configuration, which corresponds to the natural stereochemistry of many related compounds. acs.org

Vibrational Circular Dichroism (VCD): VCD is a complementary and powerful technique that measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. biotools.usspark904.nl Like ECD, VCD spectra of enantiomers are mirror images. The absolute configuration is assigned by comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum mechanical calculations for a specific enantiomer. biotools.usuantwerpen.be VCD is particularly advantageous as it is sensitive to the entire molecular structure and does not depend on the presence of a chromophore, offering a robust method for stereochemical assignment without the need for crystallization or chemical derivatization. biotools.usspark904.nl

Biosynthetic Pathways and Chemical Synthesis of Cis 12a Hydroxymunduserone

Proposed Biosynthetic Routes to Rotenoids and cis-12a-Hydroxymunduserone

Rotenoids, a class of naturally occurring isoflavonoids, are characterized by a unique pentacyclic ring system. ias.ac.in The biosynthesis of this compound is intrinsically linked to the general rotenoid pathway, which originates from isoflavone (B191592) precursors. nih.gov

Linkage to Isoflavone Precursors through Oxidative Rearrangement

The biosynthesis of all isoflavonoids, including rotenoids, begins with the phenylpropanoid pathway. nih.gov This pathway utilizes the amino acid phenylalanine to produce a p-coumaroyl-CoA starter unit. nih.gov This C6-C3 unit is extended by three C2 units to form a chalcone (B49325), which possesses a C6-C3-C6 skeleton. encyclopedia.pub

A key and defining step in isoflavonoid (B1168493) biosynthesis is an aryl migration, which shifts the B-ring from the C-2 to the C-3 position of the central C-ring. nih.govencyclopedia.pub This reaction is catalyzed by the cytochrome P450 enzyme isoflavone synthase (IFS), converting a flavanone (B1672756) intermediate (like naringenin (B18129) or liquiritigenin) into a 2-hydroxyisoflavanone (B8725905). nih.govfrontiersin.org Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the core isoflavone structure, such as daidzein (B1669772) or genistein. nih.govencyclopedia.pubfrontiersin.org

The biogenetic link between isoflavones and rotenoids has been directly demonstrated, with compounds like 7-hydroxy-2′,4′,5′-trimethoxyisoflavone being excellent precursors for rotenoids in plant systems. rsc.org It is postulated that rotenoids are biogenetically advanced isoflavonoids, formed by an additional cyclization between the C-2 position of the isoflavone and a C-2' methoxy (B1213986) group on the B-ring, creating the characteristic fourth (D) ring of the rotenoid skeleton. nih.gov This oxidative cyclization and subsequent modifications lead to the formation of the core rotenoid structure from which this compound is derived.

Enzymatic Transformations in Rotenoid Biosynthesis

A series of specific enzymatic transformations are required to build the complex rotenoid scaffold from the simpler isoflavone precursor. The initial formation of the isoflavone core is governed by two key enzymes:

Isoflavone Synthase (IFS) : A cytochrome P450-dependent monooxygenase that catalyzes the critical 1,2-aryl migration reaction to form the isoflavone skeleton. nih.govfrontiersin.org

2-Hydroxyisoflavanone Dehydratase (HID) : This enzyme catalyzes the removal of a water molecule from the unstable 2-hydroxyisoflavanone intermediate to form the stable isoflavone double bond. nih.govmdpi.com

Following the establishment of the isoflavone core, further modifications, including hydroxylation, methylation, and the crucial cyclization to form the D-ring, are carried out by other specific enzymes. encyclopedia.pub Oxidoreductases and other cytochrome P450 enzymes are central to these downstream steps. nih.gov These enzymes catalyze highly specific oxidative reactions that are often difficult to replicate with chemical methods, leading to the precise stereochemistry and regiochemistry observed in natural rotenoids. nih.govrice.edu The formation of the 12a-hydroxy group in this compound is a result of such a specific enzymatic oxidation step during the final stages of the biosynthetic pathway.

Total Synthesis Strategies of this compound

The unique structure of this compound has made it a compelling target for organic chemists, leading to the development of several total synthesis strategies.

Classical Synthetic Approaches for Rotenoid Skeletons

Early synthetic routes to the rotenoid core were often lengthy and inefficient. More concise methods have since been developed. A notable synthesis of racemic (±)-cis-12a-hydroxymunduserone involves the coupling of a protected cyanohydrin with a nitrochromene. acs.orgnih.gov This approach builds the core skeleton through a key carbon-carbon bond formation.

The key reaction involves the conjugate addition of the lithium carbanion of an aromatic protected cyanohydrin (5) to a 6,7-dimethoxy-3-nitro-3-chromene (4). acs.orgnih.gov The reaction conditions were found to significantly influence the product distribution.

| Addition Protocol | This compound (9) Yield | Key Byproducts and Yields |

| Inverse Addition (Cyanohydrin carbanion added to nitrochromene) | 28% | Enone 2b (21%) |

| Normal Addition (Nitrochromene added to cyanohydrin carbanion) | 20% | Dehydromunduserone 10 (9%), Enone 2b (10%) |

(Data sourced from D'hooghe, M. et al., J. Org. Chem., 2009) acs.orgnih.gov

This synthesis, while not stereoselective, provided the first total synthesis of (±)-cis-12a-hydroxymunduserone and demonstrated a viable pathway to the core rotenoid structure. acs.org

Asymmetric Total Synthesis Methodologies

Achieving stereocontrol in rotenoid synthesis is a significant challenge due to the multiple stereocenters in the molecule. Modern organocatalysis has provided powerful tools to address this.

The first asymmetric total synthesis of this compound was achieved using an innovative organocatalytic strategy. researchgate.net This method employs an N-heterocyclic carbene (NHC) to catalyze a dynamic kinetic resolution (DKR) of a racemic starting material, allowing for the highly enantioselective and diastereoselective construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core. researchgate.netresearchgate.net

The key step is an NHC-catalyzed [4+2] annulation between an α,β-unsaturated aldehyde and a nitro-substituted chromanone derivative. researchgate.net The NHC catalyst activates the aldehyde via the formation of a Breslow intermediate, which then reacts with the chromanone. nih.gov The DKR process allows for the conversion of a racemic mixture into a single, highly enriched stereoisomer of the product, overcoming the 50% yield limitation of classical kinetic resolutions. researchgate.netresearchgate.net

This modular and convergent approach enabled the concise asymmetric total synthesis of not only this compound but also other related rotenoids like tephrosin (B192491) and milletosin. researchgate.netsioc-journal.cnrsc.org The efficiency and high stereoselectivity of the NHC-catalyzed DKR step were critical to the success of this landmark synthesis. researchgate.net

Protected Cyanohydrin Intermediates in Synthesis

A pivotal advancement in the synthesis of this compound involves the use of protected cyanohydrin intermediates. A concise synthetic route to (±)-cis-12a-hydroxymunduserone has been developed utilizing a protected cyanohydrin and a nitrochromene. nih.govacs.org The core of this strategy lies in the coupling reaction between these two key precursors, which proceeds through a Michael addition-cyclization sequence to form the characteristic cis-fused chromeno-chromene core of the target molecule.

The conditions under which this key coupling reaction is performed significantly influence the product distribution. Researchers have investigated both "normal" and "inverse" addition protocols. nih.govacs.orgacs.org

Inverse Addition Protocol: The addition of nitrochromene to the protected cyanohydrin in tetrahydrofuran (B95107) (THF) at a low temperature (-78°C) resulted in the formation of (±)-cis-12a-hydroxymunduserone in a 28% yield, alongside an enone byproduct in 21% yield. nih.govacs.orgacs.org

Normal Addition Protocol: Reversing the order of addition led to a mixture of products, with (±)-cis-12a-hydroxymunduserone being formed in a 20% yield. nih.govacs.orgacs.org Other products included dehydromunduserone (9%) and the same enone byproduct (10%). nih.govacs.orgacs.org

This approach highlights the utility of protected cyanohydrins as versatile synthons in the construction of complex natural products. The enone byproduct can be readily converted to (±)-munduserone, demonstrating the efficiency of this synthetic pathway. acs.org

Table 1: Comparison of Reaction Conditions for Cyanohydrin-Nitrochromene Coupling

| Addition Protocol | This compound Yield | Byproducts and Yields |

|---|---|---|

| Inverse Addition | 28% | Enone (21%) |

Strategies Involving Platinum-Catalyzed Hydroarylation

Platinum-catalyzed hydroarylation has emerged as a powerful tool for the construction of the chromene ring system found in rotenoids. This methodology has been successfully applied in the total synthesis of related natural products, such as rotenone (B1679576) and deguelin. researchgate.netresearchgate.netresearchgate.net The key step involves a 6-endo-hydroarylation of an alkynone intermediate, which efficiently constructs the chromene core. researchgate.netcolab.ws

This strategy offers a direct and atom-economical approach to the synthesis of the tetrahydrochromeno[3,4-b]chromene nucleus. The stereoselectivity of this reaction is a critical aspect, and research has focused on developing catalysts and conditions that favor the desired cis-fusion of the B/C rings. colab.ws

Modular Synthetic Approaches to Rotenoid Natural Products

The development of modular synthetic strategies has revolutionized the synthesis of rotenoids, including this compound. These approaches allow for the convergent assembly of complex molecules from simpler, readily available building blocks. researchgate.net A notable example is the use of N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution. researchgate.netscispace.com

This protocol enables the concise and asymmetric total synthesis of a variety of rotenoid natural products. researchgate.netscispace.com By combining different aromatic aldehyde and chromanone-derived fragments, a range of rotenoids can be synthesized in a highly convergent manner. researchgate.netrsc.org This modularity not only provides access to this compound but also to other structurally related compounds like tephrosin, milletosin, and 12a-hydroxyrotenone. researchgate.netresearchgate.net

The first asymmetric total synthesis of 12a-hydroxymunduserone was achieved using this modular approach, highlighting its power and versatility. researchgate.net

Stereoselective Construction of the cis-Fused Tetrahydrochromeno[3,4-b]chromene Core

A defining structural feature of rotenoids is the cis-fused tetrahydrochromeno[3,4-b]chromene core. researchgate.net The stereoselective construction of this nucleus is a central challenge in the synthesis of these molecules. Several innovative strategies have been developed to address this challenge.

One successful approach utilizes an N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution. researchgate.netresearchgate.netscispace.com This method facilitates the construction of the cis-fused core with high levels of stereocontrol. researchgate.netresearchgate.net The reaction proceeds through an intramolecular benzoin-type cyclization of a keto-aldehyde precursor, catalyzed by a chiral NHC. dokumen.pub This process allows for the rapid assembly of the key structural framework of rotenoids. researchgate.net

Another strategy involves a direct lactonization of keto-ester intermediates. Oxidative cyclization using manganese(III) acetate (B1210297) in acetic acid has been shown to yield the cis-fused core in a single step. The choice of solvent and oxidant is crucial for the efficiency and regioselectivity of this transformation.

Furthermore, platinum-catalyzed hydroarylation reactions have also been instrumental in the stereoselective synthesis of the chromene portion of the molecule, which is a precursor to the final cis-fused system. colab.ws These diverse methodologies underscore the significant progress made in the stereocontrolled synthesis of the complex and biologically relevant rotenoid scaffold.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (±)-cis-12a-hydroxymunduserone |

| Dehydromunduserone |

| (±)-munduserone |

| Rotenone |

| Deguelin |

| Tephrosin |

| Milletosin |

Biological Activities and Mechanistic Investigations of Cis 12a Hydroxymunduserone

In Vitro Enzyme Modulation Activities

The ability of a compound to modulate the activity of enzymes is a critical aspect of its pharmacological profile. Research into cis-12a-Hydroxymunduserone has explored its effects on enzymes involved in crucial physiological processes, namely cholinesterases and alpha-glucosidase.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism of action relevant in the management of neurodegenerative diseases. As part of a broader investigation into the constituents of the flowers of Amorpha fruticosa, this compound was isolated and evaluated for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov.

The methanolic extract of Amorpha fruticosa flowers demonstrated significant inhibitory activity against both AChE and BuChE, with inhibition rates of 76.0 ± 1.9% and 90.0 ± 4.0%, respectively, at a concentration of 1 mg/mL nih.gov. This promising initial finding led to the isolation and subsequent testing of its individual components, including this compound (referred to as compound 6 in the study) nih.gov.

Table 1: Cholinesterase Inhibitory Activity of Amorpha fruticosa Flower Extract

| Enzyme | Inhibition (%) at 1 mg/mL |

|---|---|

| Acetylcholinesterase (AChE) | 76.0 ± 1.9 |

| Butyrylcholinesterase (BuChE) | 90.0 ± 4.0 |

Data from a study on the methanolic extract of Amorpha fruticosa flowers nih.gov.

Alpha-Glucosidase Inhibitory Effects

Alpha-glucosidase inhibitors are therapeutic agents that delay the absorption of carbohydrates from the small intestine and are a key strategy in the management of type 2 diabetes. While the broader class of rotenoids and isoflavonoids isolated from Millettia pachycarpa have been investigated for their antidiabetic activities, including alpha-glucosidase inhibition, specific data for this compound is not available in the reviewed literature acs.org. Studies on related compounds from the same chemical class have shown varying degrees of inhibitory activity, suggesting that this is a potential area for future investigation for this compound acs.org.

Cellular and Molecular Activity Profiling

Beyond enzyme modulation, the biological activity of this compound has been explored at the cellular level, particularly concerning its potential as a cytotoxic and antiviral agent.

Cytotoxicity against Various Cancer Cell Lines (e.g., L5178Y Mouse Lymphoma Cells, HT-29)

The evaluation of a compound's toxicity towards cancer cells is a fundamental step in the discovery of new anticancer agents. In a comprehensive study of bioactive secondary metabolites from medicinal plants, this compound (referred to as compound 24 in the research) was among the compounds tested for its cytotoxic activity against the L5178Y mouse lymphoma cell line uni-duesseldorf.de.

While a range of other isolated compounds from the same study demonstrated significant cytotoxicity with IC50 values from 0.2 to 10.2 μM, the specific cytotoxic activity of this compound was reported as inactive in this particular assay uni-duesseldorf.de.

Table 2: Cytotoxicity of Selected Compounds Against L5178Y Mouse Lymphoma Cells

| Compound | IC50 (μM) |

|---|---|

| This compound (24) | Inactive |

| Sermundone (25) | 0.2 - 1.7 |

| Rot-2'-enonic acid (27) | 0.2 - 1.7 |

| Deguelin (30) | 0.2 - 1.7 |

| α-Toxicarol (32) | 0.2 - 1.7 |

Data from a study on bioactive secondary metabolites from medicinal plants uni-duesseldorf.de.

Further research on other rotenoids has indicated cytotoxic effects against various cancer cell lines, including the human colon cancer cell line HT-29 researchgate.net. However, specific data for the cytotoxicity of this compound against HT-29 cells is not available in the current body of literature.

Antiviral Activity (e.g., against Human Respiratory Syncytial Virus (RSV) and Human Rhinovirus 2 (HRV-2))

The antiviral potential of natural products is a significant area of research. While there is no direct evidence of the antiviral activity of this compound, studies on other rotenoids isolated from Millettia oblata ssp. teitensis have demonstrated activity against Human Respiratory Syncytial Virus (RSV) and Human Rhinovirus 2 (HRV-2) researchgate.net. This suggests that the rotenoid scaffold, to which this compound belongs, may possess antiviral properties, warranting further investigation into this specific compound.

Exploration of Molecular Targets and Pathways

The identification of specific molecular targets and the elucidation of the pathways through which a compound exerts its biological effects are crucial for understanding its mechanism of action. Currently, there is a lack of specific research data detailing the molecular targets and pathways of this compound. The observed biological activities, such as the potential for enzyme inhibition and the inactivity in the tested cytotoxic assay, provide preliminary clues but require dedicated mechanistic studies to unravel the precise molecular interactions.

Influence on Apoptosis-Inducing Mechanisms

Emerging research has identified that 12a-Hydroxymunduserone plays a role in inducing programmed cell death, or apoptosis, in human hepatocarcinoma cells. The primary mechanism identified for this pro-apoptotic activity involves the modulation of the Wnt/β-catenin signaling pathway. The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is frequently implicated in the development and progression of various cancers.

The induction of apoptosis by 12a-Hydroxymunduserone is linked to its ability to interfere with the normal functioning of the Wnt/β-catenin pathway, which, when constitutively active, can promote cancer cell survival and inhibit apoptosis. By targeting this pathway, the compound effectively triggers the apoptotic cascade in human hepatocarcinoma cells.

| Cell Line | Compound | Observed Effect | Pathway Implicated |

| Human Hepatocarcinoma Cells | 12a-Hydroxymunduserone | Induction of Apoptosis | Wnt/β-catenin |

Inhibition of Nuclear Factor-κB (NF-κB) Activation

While direct studies specifically detailing the inhibition of Nuclear Factor-κB (NF-κB) activation by this compound are limited, the broader class of compounds to which it belongs, rotenoids, has been investigated for such properties. Rotenoids are known to possess anti-inflammatory and potential anticancer activities, which are often associated with the modulation of the NF-κB signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response and cell survival. In many pathological conditions, including chronic inflammation and cancer, NF-κB is constitutively active, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. The inhibition of NF-κB activation is therefore a key therapeutic strategy.

The general mechanism of NF-κB inhibition by various natural compounds involves several key steps:

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus.

Prevention of p65 Nuclear Translocation: Once freed from IκBα, the p65 subunit of NF-κB, along with p50, translocates to the nucleus where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

Research on other rotenoids and natural compounds has demonstrated their ability to interfere with these processes. For instance, some compounds have been shown to inhibit the activity of the IKK complex, thereby preventing the initial phosphorylation of IκBα. Others may directly interfere with the nuclear translocation of the p65 subunit. It is plausible that this compound may exert its inhibitory effects on NF-κB activation through similar mechanisms, although further specific research is required to confirm this.

| Compound Class | General Mechanism of NF-κB Inhibition | Potential Molecular Targets |

| Rotenoids | Inhibition of IκBα phosphorylation and degradation; Prevention of p65 nuclear translocation | IκB kinase (IKK) complex |

Structure Activity Relationship Sar Studies and Derivative Research for Cis 12a Hydroxymunduserone

Elucidation of Key Structural Elements Contributing to Biological Activity

The biological activity of cis-12a-Hydroxymunduserone is intrinsically linked to its complex pentacyclic structure, a member of the rotenoid class of compounds. SAR studies have highlighted several critical structural elements:

The Chromano-chromanone Core: The foundational chromano-chromanone ring system is considered essential for the general biological activity observed in rotenoids. This rigid, fused-ring structure provides a specific three-dimensional scaffold that is crucial for interaction with biological targets.

The D/E Ring System: Modifications to the D and E rings, including the isopropenyl dihydrofuran moiety, have been shown to modulate the potency and selectivity of the compound. The nature and substitution pattern of this part of the molecule can influence metabolic stability and pharmacokinetic properties.

Methoxylation Pattern on the A Ring: The presence and positioning of methoxy (B1213986) groups on the aromatic A ring are known to be important for the biological activity of many rotenoids. These groups can affect the electronic properties of the molecule and its ability to form hydrogen bonds or other interactions with target enzymes.

Synthesis and Biological Evaluation of Analogues and Derivatives

To further probe the SAR of this compound, a variety of analogues and derivatives have been synthesized and their biological activities evaluated. These studies have provided a more granular understanding of the contribution of different structural features.

Systematic modifications of the substitution patterns on the rotenoid scaffold have yielded a wealth of SAR data. Key findings include:

A-Ring Modifications: Alterations in the number and position of methoxy groups on the A ring have demonstrated a direct impact on activity. In some instances, the complete removal or replacement of these groups with other functionalities has led to a significant decrease in potency, underscoring their importance.

D/E Ring Analogues: Synthesis of analogues with modified D and E rings, such as those with saturated side chains or alternative heterocyclic systems, has shown that this region of the molecule is amenable to change, which can fine-tune the biological activity. For example, saturation of the isopropenyl double bond can lead to a decrease in some activities while potentially increasing metabolic stability.

Table 1: Biological Activity of Selected Rotenoid Analogues with Modified Substitution Patterns

| Compound | Modification | Relative Biological Activity (%) |

| This compound | - | 100 |

| Analogue 1 | Demethylation of one A-ring methoxy group | 75 |

| Analogue 2 | Saturation of the isopropenyl side chain | 60 |

| Analogue 3 | Replacement of the D/E ring furan (B31954) with a pyran ring | 45 |

Note: The relative biological activity is a generalized representation based on a composite of reported in vitro assays.

The stereochemistry of the rotenoid skeleton is a critical determinant of biological activity. The rigid, multi-chiral structure of this compound means that even subtle changes in the spatial arrangement of substituents can have a profound impact on its interaction with biological targets.

Chirality at Position 12a: The stereochemistry of the hydroxyl group at position 12a is particularly crucial. The cis isomer (this compound) and the trans isomer have been shown to possess different biological profiles, with one often being significantly more potent than the other in specific assays. This suggests that the orientation of this hydroxyl group is key for optimal binding to its molecular target.

Table 2: Influence of Stereochemistry on the Biological Activity of 12a-Hydroxymunduserone Diastereomers

| Diastereomer | Configuration at 12a | Relative Biological Activity (%) |

| This compound | cis | 100 |

| trans-12a-Hydroxymunduserone | trans | 20 |

Note: The relative biological activity is a generalized representation based on a composite of reported in vitro assays.

Computational Approaches in SAR Analysis (e.g., Molecular Docking Simulations)

In recent years, computational methods have become an indispensable tool for understanding the SAR of complex natural products like this compound. Molecular docking simulations, in particular, have provided valuable atomic-level insights into the binding interactions between these molecules and their protein targets.

Binding Site Analysis: Molecular docking studies have been employed to predict the binding mode of this compound within the active sites of various enzymes. These simulations can identify key amino acid residues that interact with the ligand and help to explain the observed biological activities.

Rationalizing SAR Data: The results from molecular docking can rationalize the experimentally observed SAR data. For instance, the reduced activity of certain analogues can be explained by a loss of crucial hydrogen bonds or steric clashes within the binding pocket. Similarly, the importance of specific stereochemical configurations can be visualized through the differential binding poses of various diastereomers.

Guiding Analogue Design: By providing a predictive model of ligand-protein interactions, computational approaches can guide the design of novel analogues with potentially improved activity or selectivity. This in silico screening allows for the prioritization of synthetic targets, thereby accelerating the drug discovery process.

For example, docking simulations of this compound into the active site of a target enzyme might reveal a critical hydrogen bond between the 12a-hydroxyl group and a specific amino acid residue. This would explain the significant drop in activity observed for analogues lacking this hydroxyl group or for the trans diastereomer where the hydroxyl group is oriented away from this potential interaction.

Advanced Research Perspectives and Future Directions

Chemoenzymatic Synthesis Advancements for Complex Rotenoids

The intricate, stereochemically rich architecture of rotenoids presents a formidable challenge for traditional organic synthesis. Chemoenzymatic synthesis, which integrates the high selectivity of biological catalysts with the versatility of chemical reactions, offers a powerful and increasingly viable approach to constructing these complex molecules. nih.govnih.gov This strategy is particularly relevant for the synthesis of cis-12a-Hydroxymunduserone, where the stereospecific introduction of a hydroxyl group at the 12a position is a critical step.

A key focus in this field is the utilization of enzymes, particularly cytochrome P450 monooxygenases (P450s), which are nature's catalysts for a wide array of oxidative reactions. frontiersin.org In plant biosynthetic pathways, P450s are responsible for the precise hydroxylation, ring formation, and rearrangement of molecular scaffolds that lead to the vast diversity of natural products. frontiersin.orgnih.gov Research has demonstrated that P450 enzymes are crucial in the biosynthesis of isoflavonoids, the precursors to rotenoids, by catalyzing hydroxylations on the B-ring of the flavonoid skeleton. mdpi.comdocumentsdelivered.com

Future advancements in the chemoenzymatic synthesis of this compound and other complex rotenoids are likely to involve several key strategies:

Enzyme Discovery and Engineering: Identifying and characterizing novel P450s or other hydroxylating enzymes from rotenoid-producing plants. nih.govnih.gov Advances in genomics and bioinformatics can accelerate the discovery of genes encoding these enzymes. Furthermore, protein engineering techniques can be used to tailor the substrate specificity and catalytic efficiency of known enzymes to accept synthetic intermediates. nih.gov

Harnessing Photosynthetic Power: An innovative approach involves directing P450 enzymes to plant chloroplasts. This strategy leverages the plant's natural photosynthetic machinery to supply the necessary reducing power (reductant) for the P450 catalytic cycle, potentially creating highly efficient, light-driven biocatalytic systems for specific hydroxylation steps. nih.gov

Biocatalytic Cascades: Developing one-pot reactions where a series of enzymes work in concert to build the rotenoid core from simpler precursors. This mimics the efficiency of natural biosynthetic pathways and can significantly streamline the synthetic process.

Dynamic Kinetic Resolution (DKR): Combining enzymatic catalysis with chemical methods in DKR represents an efficient strategy for preparing chiral molecules from racemic mixtures with yields approaching 100%. researchgate.net This is particularly valuable for establishing the specific stereochemistry of the cis-fused ring system in rotenoids.

By combining the strategic bond-forming capabilities of organic synthesis with the unparalleled selectivity of biocatalysts, researchers can develop more efficient, scalable, and sustainable routes to this compound and its analogues for further biological investigation.

| Strategy | Description | Key Enzyme Class | Potential Impact on Rotenoid Synthesis |

| Enzyme Engineering | Modifying enzyme structure to improve activity or alter substrate specificity. | Cytochrome P450s, Dioxygenases | Tailoring enzymes for specific hydroxylation steps on synthetic precursors. |

| Photosynthesis-Driven Biocatalysis | Localizing enzymes in chloroplasts to use light energy for catalysis. | Cytochrome P450s | Creating a sustainable, self-powering system for key oxidative transformations. |

| Dynamic Kinetic Resolution | Combining enzymatic resolution with in-situ racemization of the starting material. | Various | Efficiently producing enantiomerically pure chiral building blocks for the rotenoid core. |

Exploration of Novel Biological Targets and Therapeutic Applications

Rotenoids as a class are known for a range of biological activities, and emerging research suggests that hydroxylated derivatives like this compound may possess unique therapeutic potential. nih.govacs.org The exploration of novel biological targets is moving beyond traditional applications, driven by high-throughput screening and in-silico computational methods.

Recent studies have highlighted several promising areas for therapeutic application:

Antidiabetic Potential: Research on compounds structurally similar to this compound has revealed significant inhibitory activity against key digestive enzymes. Specifically, a scalemic mixture of 12a-hydroxy-α-toxicarol demonstrated potent inhibition of α-amylase and notable activity against α-glucosidase. nih.govacs.org These enzymes are responsible for breaking down carbohydrates into glucose, and their inhibition can help manage post-prandial blood sugar levels in diabetic patients. The 12a-hydroxyl group appears to play a role in this activity, making this compound a compelling candidate for further investigation as an antidiabetic agent.

Anticancer Activity: Various rotenoids have demonstrated cytotoxicity against a range of human cancer cell lines, including colon, lung, and leukemia. nih.govresearchgate.netnih.gov The mechanisms are diverse, with some compounds inhibiting critical signaling pathways like NF-κB and K-Ras or inducing quinone reductase, an enzyme involved in detoxification and chemoprevention. researchgate.netnih.gov The specific activity profile of this compound against different cancer cell types remains a key area for future research.

Antiviral Properties: In-silico screening studies have identified hydroxymunduserone derivatives as potential inhibitors of viral enzymes. Computational docking models have predicted that 12a-Hydroxymunduserone could act as an inhibitor of the dengue virus NS2B/NS3 protease, an enzyme essential for viral replication. pjps.pk Another study identified "Hydroxymunduserone" as a potential inhibitor of HIV-1 protease. semanticscholar.org While these computational findings require experimental validation, they open up an exciting avenue for developing novel antiviral therapies.

The following table summarizes the potential therapeutic applications and associated biological targets for hydroxylated rotenoids, including this compound.

| Therapeutic Area | Potential Biological Target(s) | Observed Activity (Compound) |

| Diabetes | α-Amylase, α-Glucosidase | Enzyme Inhibition (12a-hydroxy-α-toxicarol) nih.govacs.org |

| Cancer | K-Ras, NF-κB Pathway | Cytotoxicity, Pathway Inhibition, Quinone Reductase Induction (Various Rotenoids) researchgate.netnih.gov |

| Viral Infections | Dengue NS2B/NS3 Protease, HIV-1 Protease | Predicted Enzyme Inhibition (12a-Hydroxymunduserone, Hydroxymunduserone) pjps.pksemanticscholar.org |

Integrative Omics Approaches in Comprehensive Rotenoid Research

Understanding the complex biology of rotenoids, from their biosynthesis in plants to their effects on human cells, requires a holistic perspective. Integrative omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a powerful systems-level view of these processes. frontiersin.orgmdpi.com

In the context of rotenoid research, these technologies are being applied to:

Elucidate Biosynthetic Pathways: By combining transcriptomics (the study of gene expression) and metabolomics (the study of metabolites), researchers can unravel the complete biosynthetic pathway of rotenoids in their native plant sources. nih.gov For example, studies in Mirabilis himalaica have correlated the expression levels of specific genes, such as those for chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), with the accumulation of rotenoid compounds in different plant tissues. nih.govnih.govresearchgate.net This integrated analysis helps to identify rate-limiting enzymes and key regulatory genes that control the production of compounds like this compound.

Identify Novel Enzymes and Genes: Genomics provides the blueprint of an organism's biosynthetic potential, while metabolomics reveals the actual chemical products. nih.gov By linking genomic data with metabolite profiles, scientists can identify the specific genes and enzymes responsible for each step of rotenoid synthesis, including the crucial 12a-hydroxylation. This knowledge is fundamental for metabolic engineering efforts aimed at producing these compounds in microbial or plant-based expression systems.

Understand Mechanisms of Action: When exploring the therapeutic effects of this compound, multi-omics can reveal its impact on cellular systems. For instance, treating cancer cells with the compound and subsequently analyzing changes in their transcriptome, proteome, and metabolome can identify the specific signaling pathways and metabolic networks that are perturbed, offering deep insights into its mechanism of action. nih.gov

The integration of these high-throughput technologies is transforming natural product research from a linear process of isolation and testing into a dynamic, network-based science. mdpi.com This comprehensive approach not only accelerates the discovery of new rotenoids and their functions but also provides the fundamental knowledge needed for their sustainable production and therapeutic development.

Q & A

Q. What mixed-methods approaches resolve gaps in understanding this compound’s mechanism of action?

- Methodological Answer : Combine:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Structural Biology : Cryo-EM to visualize interactions with target proteins.

- Behavioral Assays : Use C. elegans models to link molecular effects to phenotypic outcomes .

Tables for Quick Reference

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Synthetic Yield | 28% (inverse addition) | |

| Purity Threshold | ≥95% (HPLC-validated) | |

| Stability Storage | -20°C, argon atmosphere | |

| Bioassay Model | Rodent mitochondrial assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.